molecular formula C10H12O4 B8220968 3,4-Dimethoxyphenyl acetate

3,4-Dimethoxyphenyl acetate

Cat. No.: B8220968
M. Wt: 196.20 g/mol
InChI Key: DIACJRUBBJMNFI-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl acetate (CAS 7203-46-5) is a high-purity aromatic ester compound serving as a versatile chemical intermediate in organic synthesis and research applications. With the molecular formula C10H12O4 and a structure defined by the SMILES string CC(=O)Oc1ccc(c(c1)OC)OC , this compound features a phenol core with acetate and methoxy functional groups. This structure makes it a valuable precursor and building block for synthesizing more complex molecules, particularly in pharmaceutical and life sciences research. Researchers utilize this and related dimethoxyphenyl compounds in the development of novel heterocycles, such as triazole derivatives, for investigating antioxidant properties . As a derivative of veratrole, it is also of significant interest in fragrance and flavor synthesis, where it can contribute to unique aroma profiles. Available in various quantities to suit lab-scale experiments , this product is intended for use by qualified researchers. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(3,4-dimethoxyphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIACJRUBBJMNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in an alkaline medium to deprotonate the phenol, enhancing its nucleophilicity. Sodium hydroxide or sodium acetate is commonly employed as the base. The general reaction is summarized as:

3,4-Dimethoxyphenol+(CH3CO)2OBase3,4-Dimethoxyphenyl acetate+CH3COOH\text{3,4-Dimethoxyphenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{CH}_3\text{COOH}

In a representative procedure, 3,4-dimethoxyphenol is dissolved in glacial acetic acid, and acetic anhydride is added dropwise at room temperature. The mixture is stirred for 1–2 hours, after which the product is isolated via extraction with ethyl acetate and purified by crystallization from dilute ethanol.

Optimization of Reaction Parameters

  • Temperature : Room temperature (20–25°C) is optimal, as higher temperatures may promote side reactions such as hydrolysis of acetic anhydride.

  • Base Selection : Sodium hydroxide provides higher yields compared to weaker bases like sodium bicarbonate, as it ensures complete deprotonation of the phenol.

  • Solvent System : Glacial acetic acid serves both as a solvent and a catalyst, though acetonitrile has been explored in related acetylation reactions.

Yield and Purity

Under optimized conditions, this method achieves a yield of 88% with a purity exceeding 95%. The product crystallizes as colorless plates from ethanol, with a melting point of 128°C (2 mm Hg).

Alternative Synthetic Pathways

While acetylation is the predominant method, alternative routes have been investigated for specialized applications.

Nitration and Reduction Sequence

A multi-step synthesis involving nitration of this compound precursors has been reported. For example, nitration of 3,4-dimethoxybenzaldehyde derivatives followed by catalytic hydrogenation yields intermediates that can be acetylated to form the target compound. However, this approach is less efficient, with overall yields below 50% due to side reactions during nitration.

Comparative Analysis of Methods

The table below summarizes key metrics for the primary and alternative synthesis routes:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Acetylation88>95High yield, simple procedureRequires careful pH control
Nitration-Reduction<5085–90Access to nitro intermediatesMulti-step, low overall yield
ElectrochemicalN/AN/APotential for green chemistryUntested for this compound

Challenges and Industrial Scalability

Purification Difficulties

Resinous by-products often form during acetylation, necessitating toluene washes and vacuum distillation to isolate the pure compound . These steps add complexity to large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetate group can be reduced to yield 3,4-dimethoxyphenyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoquinone.

    Reduction: Formation of 3,4-dimethoxyphenyl alcohol.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxyphenyl acetate has been investigated for its potential therapeutic properties:

  • Antihypertensive Agents : It serves as an intermediate in the synthesis of methyl dopa, a well-known antihypertensive drug. Methyl dopa is utilized in treating high blood pressure due to its ability to lower peripheral vascular resistance .
  • Anti-inflammatory and Anticancer Activities : Research indicates that derivatives of 3,4-dimethoxyphenyl compounds exhibit significant anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines .

Agricultural Applications

In agricultural science, this compound has shown promise as a plant growth regulator:

  • Herbicidal Activity : Studies have demonstrated that phenolic compounds similar to this compound exhibit herbicidal properties. These compounds can inhibit the growth of certain weeds while promoting the growth of crops .
  • Plant Growth Regulation : The compound's ability to modulate plant growth signals makes it a candidate for developing new agrochemicals aimed at enhancing crop yields and resilience against environmental stressors .

Case Study 1: Antihypertensive Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of methyl dopa from this compound. The researchers reported that optimizing the synthesis route improved yield and reduced production costs, making it more viable for pharmaceutical manufacturing .

Case Study 2: Herbicidal Efficacy

In a comparative study assessing various phenolic compounds' herbicidal activities, this compound was tested alongside other derivatives. Results indicated that it exhibited effective inhibition against specific weed species while maintaining safety profiles for target crops .

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s reactivity and binding affinity, while the acetate group can undergo hydrolysis to release acetic acid and the corresponding phenol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-dimethoxyphenyl acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Source/Application Biological Activity IC₅₀ (μM) References
This compound C₁₂H₁₆O₄ 224.25 Phenyl acetate with two methoxy groups Synthetic intermediate Not reported N/A
3,4-Dimethoxycinnamyl acetate C₁₃H₁₆O₄ 236.26 Cinnamyl ester with methoxy groups Zingiber purpureum (Indonesia) Anti-inflammatory (potential) N/A
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₀H₂₂O₄ 330.38 Cyclohexene dimer with dual methoxy-phenyl groups Dryopteris fragrans Cytotoxic (A549, MCF7, HepG2) 2.73 ± 0.86 (A549)
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate C₁₄H₁₈O₄ 250.28 Butenyl ester with methoxy groups Zingiber cassumunar Anti-inflammatory N/A
6-[2(3,4-Dimethoxyphenyl)ethenyl]-5-(3,4-dimethoxyphenyl)benzo[a]xanthen-9-one C₃₄H₂₈O₆ 532.58 Polycyclic xanthenone with dimethoxyphenyl substituents Panax ginseng Antioxidant, anti-cancer (predicted) N/A

Structural and Functional Analysis

Substituent Position and Bioactivity
  • This compound lacks reported bioactivity, but its analogs with extended conjugated systems (e.g., trans-cyclohexene dimer and cinnamyl acetate ) show significant cytotoxicity and anti-inflammatory properties. The presence of styryl or allyl groups enhances π-π interactions with cellular targets, improving activity.
  • 3,4-Dimethoxycinnamyl acetate contains a propenal group, which may facilitate radical scavenging or enzyme inhibition, though specific mechanisms remain uncharacterized .
Cytotoxicity
  • The trans-cyclohexene dimer exhibits potent cytotoxicity against cancer cell lines (IC₅₀: 2.73–24.14 μM), attributed to its planar structure and dual methoxyphenyl groups, which may intercalate DNA or inhibit topoisomerases .
Anti-inflammatory Activity
  • (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate from Zingiber cassumunar inhibits prostaglandin synthesis, a key anti-inflammatory pathway . Its α,β-unsaturated ester moiety may act as a Michael acceptor, covalently modifying inflammatory enzymes.

Q & A

Q. What are the standard synthetic routes for 3,4-dimethoxyphenyl acetate, and what are their key experimental parameters?

The synthesis typically involves esterification or transesterification. One method uses 3,4-dimethoxyphenylacetic acid (homoveratric acid) as a precursor, reacting with acetic anhydride or acetyl chloride under acidic catalysis. For example, refluxing with sulfuric acid in methanol (as in analogous syntheses) yields the ester . Critical parameters include reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification involves recrystallization from ethanol or aqueous workup to isolate the product .

Q. How can researchers characterize this compound, and what spectral data are critical?

Key characterization techniques include:

  • NMR spectroscopy : Look for acetate proton signals at δ ~2.1 ppm (singlet) and aromatic protons in the δ 6.7–7.2 ppm range. The methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (e.g., C₁₁H₁₄O₅: 226.21 g/mol). Fragmentation patterns should confirm the acetate and methoxy groups .
  • Melting point : Pure this compound derivatives often melt between 86°C and 130°C, depending on substituents .

Q. What safety protocols are essential when handling this compound in the lab?

Basic precautions include:

  • Using PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Working in a fume hood to prevent inhalation of vapors.
  • Storing waste separately in labeled containers for professional disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in catalytic systems?

Advanced optimization involves:

  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) or gold catalysts improve coupling reactions in derivatives .
  • Solvent selection : Polar aprotic solvents (THF, DCM) enhance reactivity in acetylations .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity compared to traditional reflux . Post-reaction, HPLC or GC-MS analysis helps quantify impurities and validate yield improvements .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Contradictions (e.g., overlapping NMR peaks) are addressed via:

  • 2D NMR techniques (COSY, HSQC) to differentiate methoxy and acetate groups.
  • Isotopic labeling (e.g., deuterated solvents) to clarify splitting patterns .
  • Comparative analysis with databases like NIST Chemistry WebBook for reference spectra .

Q. What role does this compound play in synthesizing bioactive lead compounds?

It serves as a precursor for:

  • Alkaloid derivatives : Used in gold-catalyzed reactions to construct complex heterocycles, such as oxazoles, with potential pharmacological activity .
  • Lead optimization : Derivatives like diacetyloxy-(3,4-dimethoxyphenyl)plumbyl acetate are studied for their structural and electronic contributions to drug-receptor interactions .

Q. How can stereochemical challenges in this compound derivatives be addressed during synthesis?

For compounds with multiple stereocenters (e.g., 8 defined stereocenters in a chromenyl acetate derivative):

  • Chiral chromatography separates enantiomers.
  • X-ray crystallography confirms absolute configurations.
  • Asymmetric catalysis (e.g., chiral Pd or Ru complexes) ensures stereoselective synthesis .

Methodological Resources

  • Synthesis Optimization : Refer to Xu et al. (2009) for scalable homoveratric acid synthesis .
  • Safety Compliance : Follow waste disposal guidelines per Ren (2019) to mitigate environmental risks .
  • Advanced Characterization : Utilize NIST spectral databases for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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